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Compound of Interest

Compound Name: 2-cyano-N-methylbenzamide

Cat. No.: B15369029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and potential

synthesis pathways for 2-cyano-N-methylbenzamide, a molecule of interest in medicinal

chemistry and drug development. This document outlines the key starting materials and

reaction schemes, offering a foundational understanding for its laboratory-scale synthesis.

Chemical Structure
The chemical structure of 2-cyano-N-methylbenzamide consists of a benzene ring substituted

with a cyano group at the 2-position and an N-methylcarboxamide group at the 1-position. The

methyl group is attached to the nitrogen atom of the amide linkage.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

IUPAC Name: 2-cyano-N-methylbenzamide

Chemical Structure:

While a definitive CAS number for 2-cyano-N-methylbenzamide is not readily available in

public databases, its structure is unambiguously defined by its IUPAC name. It is important to

distinguish it from its isomers, such as N-cyano-2-methylbenzamide, where the cyano group is
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attached to the amide nitrogen, and 2-cyano-4-methylbenzamide, where the methyl group is on

the benzene ring.

Synthesis Pathways
The synthesis of 2-cyano-N-methylbenzamide can be approached through several routes,

primarily involving the formation of the amide bond between a derivative of 2-cyanobenzoic

acid and methylamine. Two principal pathways are outlined below.

Pathway 1: From 2-Cyanobenzoyl Chloride and
Methylamine
This is the most direct and likely most efficient method for the synthesis of 2-cyano-N-
methylbenzamide. The reaction involves the nucleophilic acyl substitution of 2-cyanobenzoyl

chloride with methylamine.

Reaction Scheme:

(2-Cyanobenzoyl Chloride) + CH₃NH₂ (Methylamine) → (2-Cyano-N-methylbenzamide) + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric

acid byproduct, driving the reaction to completion.

Logical Diagram of Synthesis Pathway 1
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Caption: Synthesis of 2-cyano-N-methylbenzamide from 2-cyanobenzoyl chloride.

Pathway 2: From 2-Cyanobenzoic Acid and Methylamine
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This pathway involves the direct amidation of 2-cyanobenzoic acid with methylamine. This

reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack

by the amine.

Reaction Scheme:

(2-Cyanobenzoic Acid) + CH₃NH₂ (Methylamine) --[Coupling Agent]--> (2-Cyano-N-
methylbenzamide) + H₂O

Common coupling agents include carbodiimides (e.g., DCC, EDC) or other amide bond forming

reagents.

Logical Diagram of Synthesis Pathway 2
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Caption: Synthesis of 2-cyano-N-methylbenzamide from 2-cyanobenzoic acid.

Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of 2-cyano-N-methylbenzamide is

not readily available, the following are generalized experimental procedures based on the

established reactivity of analogous compounds. These should be adapted and optimized for

specific laboratory conditions.

Protocol for Pathway 1 (from 2-Cyanobenzoyl Chloride)
Materials:
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2-Cyanobenzoyl chloride

Methylamine (as a solution in THF, ethanol, or water, or as a gas)

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl

ether)

Tertiary amine base (e.g., triethylamine or pyridine)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator,

chromatography equipment)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

cyanobenzoyl chloride (1.0 eq) in the chosen anhydrous solvent.

Cool the solution to 0 °C in an ice bath.

Add the tertiary amine base (1.1-1.5 eq) to the solution.

Slowly add a solution of methylamine (1.0-1.2 eq) to the reaction mixture while maintaining

the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4

hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water or a saturated aqueous solution of

ammonium chloride.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent used for the reaction.
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Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure using a rotary evaporator.

Purify the crude product by a suitable method, such as column chromatography or

recrystallization, to obtain pure 2-cyano-N-methylbenzamide.

Protocol for Pathway 2 (from 2-Cyanobenzoic Acid)
Materials:

2-Cyanobenzoic acid

Methylamine (as a solution or salt)

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC))

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

(Optional) A catalyst such as 4-dimethylaminopyridine (DMAP)

Standard workup and purification reagents as listed in Protocol 3.1.

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve 2-cyanobenzoic acid (1.0 eq)

and the coupling agent (1.0-1.2 eq) in the chosen anhydrous solvent.

If using, add a catalytic amount of DMAP.

Cool the mixture to 0 °C.

Add methylamine (1.0-1.2 eq) to the reaction mixture. If using a methylamine salt (e.g.,

methylamine hydrochloride), a tertiary amine base (e.g., triethylamine, 1.1-1.5 eq) should

also be added.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by

TLC (typically 12-24 hours).

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

Perform an aqueous workup as described in Protocol 3.1 (steps 6-9).

Purify the crude product by column chromatography or recrystallization.

Quantitative Data
Specific yield and purity data for the synthesis of 2-cyano-N-methylbenzamide are not

extensively reported in the literature. However, based on analogous reactions of benzoyl

chlorides with primary amines, the synthesis via Pathway 1 is expected to be high-yielding.

Parameter
Pathway 1 (from 2-
Cyanobenzoyl Chloride)

Pathway 2 (from 2-
Cyanobenzoic Acid)

Typical Yield > 85% (Estimated)
60-90% (Estimated, dependent

on coupling agent)

Reaction Time 1-4 hours 12-24 hours

Temperature 0 °C to Room Temperature 0 °C to Room Temperature

Key Reagents
2-Cyanobenzoyl chloride,

Methylamine, Base

2-Cyanobenzoic acid,

Methylamine, Coupling Agent

Purity
Generally high after

purification

Good to high, purification may

be more challenging

Note: The data presented in the table are estimates based on general principles of organic

synthesis and may vary depending on the specific reaction conditions and scale.

Conclusion
The synthesis of 2-cyano-N-methylbenzamide is readily achievable through standard organic

chemistry methodologies. The reaction of 2-cyanobenzoyl chloride with methylamine

represents the most direct and likely highest-yielding approach. While a dedicated
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experimental protocol for this specific molecule is not widely published, the provided

generalized procedures offer a solid foundation for its synthesis in a research setting. As with

any chemical synthesis, appropriate safety precautions should be taken, and all reactions

should be performed in a well-ventilated fume hood. Further optimization of reaction conditions

may be necessary to achieve desired yields and purity for specific applications.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-N-
Methylbenzamide: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15369029#2-cyano-n-methylbenzamide-structure-
and-synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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